Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
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Overview
Description
“Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1403766-94-8 . It has a molecular weight of 205.68 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The IUPAC name of the compound is methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride . The InChI code is 1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H .
Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse biological activities . Researchers have focused on stereoselective methods to construct this scaffold, enabling the synthesis of tropane alkaloids. These alkaloids exhibit pharmacological properties, making them relevant for drug discovery.
- Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride’s unique structure makes it an intriguing scaffold for drug development. Its nitrogen-containing heterocycle offers potential as a key synthetic intermediate in total synthesis pathways . Scientists explore its derivatives for novel drug candidates.
- As an important raw material and intermediate, this compound finds applications in organic synthesis. Researchers use it to create complex molecules, especially in the agrochemical, pharmaceutical, and dyestuff fields . Its reactivity and functional groups make it versatile for building more intricate structures.
Tropane Alkaloid Synthesis
Drug Development
Organic Synthesis
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is potential for future research in this area.
properties
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-3-6-2-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLHAGBWTHBMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
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